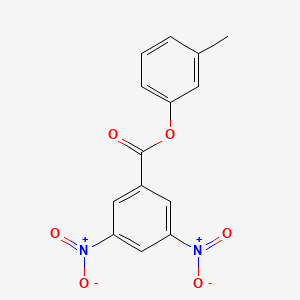
3-Methylphenyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl 3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C14H10N2O6 and its molecular weight is 302.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity
Overview : Recent studies have demonstrated that derivatives of 3,5-dinitrobenzoic acid, including 3-methylphenyl 3,5-dinitrobenzoate, exhibit promising antifungal properties. These compounds have been tested against several strains of fungi, notably Candida albicans.
Case Study : A study published in 2022 evaluated the antifungal activity of various dinitrobenzoate derivatives. Among them, ethyl 3,5-dinitrobenzoate showed a minimum inhibitory concentration (MIC) of 125 µg/mL against Candida albicans, indicating strong antifungal potential. The study suggested that the nitro groups in these compounds contribute significantly to their antimicrobial activity by disrupting fungal cell membranes and interfering with ergosterol synthesis .
| Compound | MIC (µg/mL) | Target Fungus |
|---|---|---|
| Ethyl 3,5-Dinitrobenzoate | 125 | Candida albicans |
| Propyl 3,5-Dinitrobenzoate | 100 | Candida krusei |
| Methyl 3,5-Dinitrobenzoate | 500 | Candida tropicalis |
Antiparasitic Applications
Overview : The compound has also shown potential in combating parasitic infections, particularly those caused by protozoa such as Leishmania species.
Case Study : Research indicated that methyl 3,5-dinitrobenzoate derivatives are effective against Leishmania infantum amastigotes. The study highlighted the need for new drugs due to increasing resistance to conventional treatments. The synthesized compounds were found to inhibit the growth of the parasites significantly .
Therapeutic Uses Against Tuberculosis
Overview : Another significant application of dinitrobenzoate derivatives is their potential use in treating tuberculosis (TB).
Case Study : A patent application detailed the use of these compounds for therapeutic and diagnostic purposes related to TB and malaria. The compounds demonstrated high inhibitory effects on mycobacteria, which are responsible for TB. This suggests a dual role in both treatment and diagnostic applications .
Material Science Applications
Overview : Beyond biological applications, this compound is being explored for its properties in material science.
Case Study : Research into the thermal and dielectric properties of dinitrobenzoate crystals has revealed their potential in electronic applications. The unique structural characteristics contribute to their stability and performance in various material applications .
Propriétés
Numéro CAS |
92905-97-0 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
(3-methylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H10N2O6/c1-9-3-2-4-13(5-9)22-14(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h2-8H,1H3 |
Clé InChI |
PENUYFIKYBEYBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
92905-97-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















